molecular formula C18H39NO7P+ B1599411 1-Decanoyl-sn-glycero-3-phosphocholine CAS No. 22248-63-1

1-Decanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1599411
CAS No.: 22248-63-1
M. Wt: 412.5 g/mol
InChI Key: SECPDKKEUKDCPG-QGZVFWFLSA-O
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Description

. It is a crucial component of cell membranes and plays a significant role in various biological processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanoyl-sn-glycero-3-phosphocholine can be synthesized through the enzymatic or chemical hydrolysis of phosphatidylcholine. The reaction typically involves the use of specific enzymes or chemical reagents under controlled conditions to cleave the fatty acid from the glycerol backbone.

Industrial Production Methods: In industrial settings, the compound is often produced through large-scale enzymatic reactions or chemical synthesis. The process involves the use of bioreactors or chemical reactors to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Decanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Decanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.

  • Biology: Investigated for its role in cell signaling and membrane trafficking.

  • Medicine: Explored for its potential therapeutic applications in treating diseases such as atherosclerosis and cancer.

  • Industry: Utilized in the development of drug delivery systems and cosmetic formulations.

Comparison with Similar Compounds

1-Decanoyl-sn-glycero-3-phosphocholine is similar to other lysophosphatidylcholines, such as 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC). it is unique in its specific fatty acid composition and biological activity. Other similar compounds include:

  • 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC)

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

These compounds differ in their fatty acid chains, which affect their physical properties and biological functions.

Properties

IUPAC Name

[(2R)-3-decanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPDKKEUKDCPG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(10:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22248-63-1
Record name 3,5,9-Trioxa-4-phosphanonadecan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22248-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LysoPC(10:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decanoyl-sn-glycero-3-phosphocholine
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